Product packaging for 2-(4-Fluorophenyl)-3-hydrazinylpyrazine(Cat. No.:)

2-(4-Fluorophenyl)-3-hydrazinylpyrazine

Cat. No.: B12085321
M. Wt: 204.20 g/mol
InChI Key: FEJIBHPFLHVCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-3-hydrazinylpyrazine is a high-purity chemical reagent designed for advanced organic synthesis and drug discovery research. This multifunctional compound features a pyrazine heterocycle substituted with a hydrazinyl group and a 4-fluorophenyl ring, making it a valuable scaffold for constructing complex molecules. Its primary research application lies in the synthesis of novel nitrogen-containing heterocycles, particularly fused triazolo-pyrazine systems . These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities; analogous structures have demonstrated potent inhibitory effects against important biological targets such as the c-Met protein kinase, which is a prominent target in cancer therapy . Furthermore, the incorporation of the fluorine atom, a common strategy in medicinal chemistry, can enhance the metabolic stability and binding affinity of resulting candidate molecules . Researchers can utilize the reactive hydrazine moiety to conduct cyclization reactions, leading to a wide array of pharmaceutically relevant structures. The presence of the fluorophenyl group contributes to the overall lipophilicity and electronic properties of the molecule, influencing its interaction with biological systems. This compound is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN4 B12085321 2-(4-Fluorophenyl)-3-hydrazinylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN4

Molecular Weight

204.20 g/mol

IUPAC Name

[3-(4-fluorophenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-10(15-12)14-6-5-13-9/h1-6H,12H2,(H,14,15)

InChI Key

FEJIBHPFLHVCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2NN)F

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 4 Fluorophenyl 3 Hydrazinylpyrazine

Established Synthetic Routes to the 2-(4-Fluorophenyl)-3-hydrazinylpyrazine Core

The construction of the this compound scaffold is typically achieved through a multi-step sequence involving the initial formation of a substituted pyrazine (B50134) ring, followed by the sequential introduction of the required functional groups.

The synthesis of the pyrazine core often begins with the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. rsc.org However, for unsymmetrically substituted pyrazines, a more controlled, stepwise approach is necessary. A common strategy involves the use of halogenated pyrazines as key intermediates. rsc.orgmedchemexpress.com For instance, 2-chloropyrazine (B57796) serves as a versatile starting material for the synthesis of various pyrazine derivatives. medchemexpress.com

The synthesis of substituted pyrazines can be accomplished through various classical methods, such as the Staedel–Rugheimer or Gutknecht pyrazine synthesis, which involve the self-condensation of α-amino ketones. wikipedia.org More modern approaches may involve cyclization strategies or modifications of a pre-formed pyrazine ring. rsc.org Halogenation of the pyrazine ring is a critical step for enabling subsequent cross-coupling and nucleophilic substitution reactions. Direct halogenation of pyrazines can be challenging due to the electron-deficient nature of the ring system, often requiring harsh conditions. youtube.com However, methods for the regioselective halogenation of similar heterocyclic systems, like pyrazolo[1,5-a]pyrimidines, using reagents such as N-halosuccinimides (NXS) or potassium halide salts with an oxidant, have been developed and demonstrate the feasibility of introducing halogens at specific positions. nih.govbeilstein-archives.orgrsc.org

A plausible precursor for the target compound is a di-substituted pyrazine, such as 2-chloro-3-(4-fluorophenyl)pyrazine (B1489483) or 2,3-dichloropyrazine (B116531), which allows for the sequential and regioselective introduction of the desired substituents.

The introduction of the two key substituents onto the pyrazine core involves distinct chemical transformations: a carbon-carbon bond-forming cross-coupling reaction and a nucleophilic aromatic substitution.

Fluorophenyl Introduction: The 4-fluorophenyl group is typically introduced onto the pyrazine ring via a palladium-catalyzed cross-coupling reaction. The Suzuki coupling reaction is a widely used method for this purpose, reacting a halogenated pyrazine (e.g., 2-chloropyrazine derivative) with 4-fluorophenylboronic acid. chemicalbook.com This reaction offers high functional group tolerance and generally proceeds with good yields. The synthesis of 2-(4-fluorophenyl)thiophene, for example, is achieved by reacting 2-bromothiophene (B119243) with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst. chemicalbook.com A similar strategy can be applied to a suitable chloropyrazine precursor.

Hydrazinolysis: The hydrazinyl moiety is installed via a nucleophilic aromatic substitution reaction, a process known as hydrazinolysis. nih.gov A halogen atom, typically chlorine, on the pyrazine ring is displaced by hydrazine (B178648). nih.govresearchgate.net The reaction is generally carried out by heating the chloropyrazine precursor with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol. researchgate.netnih.gov This method is effective for introducing a hydrazine group onto various heterocyclic systems. For example, the synthesis of 2-chloro-3-hydrazinopyrazine derivatives proceeds by reacting a corresponding chlorinated pyrazine with hydrazine monohydrate. nih.gov

A representative synthetic sequence is outlined below:

StepReactant 1Reactant 2Reagents/ConditionsProduct
1 2,3-Dichloropyrazine4-Fluorophenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)2-Chloro-3-(4-fluorophenyl)pyrazine
2 2-Chloro-3-(4-fluorophenyl)pyrazineHydrazine hydrate (N₂H₄·H₂O)Solvent (e.g., Ethanol), HeatThis compound

Functional Group Interconversions and Post-Synthetic Modifications

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. fiveable.meyoutube.com For this compound, the primary sites for such modifications are the two nitrogen atoms of the hydrazinyl moiety. These modifications can alter the compound's steric and electronic properties.

Post-synthetic modifications can include:

N-Alkylation or N-Arylation: The terminal amino group of the hydrazine can be alkylated or arylated using appropriate alkyl or aryl halides.

Acylation: The hydrazinyl group can be acylated with acid chlorides or anhydrides to form hydrazides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonohydrazides.

These transformations allow for the systematic exploration of the chemical space around the core scaffold. vanderbilt.eduorganic-chemistry.orgorganic-chemistry.org

Targeted Derivatization for Enhanced Biological Profiles

The strategic derivatization of the this compound core is a key approach to modulate its physicochemical properties and biological activity. Two prominent strategies involve the formation of hydrazones and the construction of fused heterocyclic systems.

The hydrazinyl group of this compound is a nucleophile that readily reacts with carbonyl compounds to form hydrazones. nih.gov This condensation reaction with various aldehydes and ketones provides a straightforward method to generate a diverse library of derivatives. nih.govresearchgate.net The resulting hydrazone moiety (-N-N=C<) extends the conjugation of the system and introduces new points for interaction with biological targets.

The synthesis is typically a one-step process involving the mixing of the hydrazinylpyrazine with the desired aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid. nih.gov

EntryAldehyde/Ketone ReactantResulting Hydrazone Moiety
1 Benzaldehyde-NH-N=CH-Ph
2 4-Chlorobenzaldehyde-NH-N=CH-(p-Cl-Ph)
3 Acetophenone-NH-N=C(CH₃)-Ph
4 Cyclohexanone-NH-N=C₆H₁₀ (cyclohexylidene)

The 1,2-amino-heterocycle motif present in this compound is an ideal precursor for the synthesis of fused heterocyclic systems, particularly triazolopyrazines. nih.gov The rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine scaffold is found in numerous compounds with significant biological activities. nih.govnih.gov

The synthesis involves a two-step, one-pot reaction. First, the hydrazinyl group reacts with a one-carbon electrophile, such as an orthoester (e.g., triethyl orthoformate), an acid chloride, or a carboxylic acid. This forms an intermediate acylhydrazide or formimidate. Subsequent heating or treatment with an acid or oxidizing agent induces cyclodehydration or oxidative cyclization to yield the fused triazole ring. mdpi.com For example, reacting a hydrazinyl precursor with triethyl orthoformate yields an unsubstituted triazole ring, while using triethyl orthoacetate would introduce a methyl group at the 3-position of the triazolo ring system.

Reagent for CyclizationIntermediate TypeResulting Fused Ring System
Triethyl orthoformateFormimidate ester rsc.orgnih.govnih.govTriazolo[4,3-a]pyrazine
Trifluoroacetic anhydrideTrifluoroacetylhydrazide3-(Trifluoromethyl)- rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine
Carbon disulfideDithiocarbazate rsc.orgnih.govnih.govTriazolo[4,3-a]pyrazine-3-thiol
Cyanogen bromideCyanohydrazide3-Amino- rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine

This strategy provides rigid, planar structures that can effectively interact with biological macromolecules. Late-stage functionalization of the resulting triazolopyrazine scaffold can also be performed to further diversify the compound library. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds. For the synthesis of this compound, two key strategies, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are of particular importance. These reactions allow for the precise and efficient introduction of the 4-fluorophenyl group and the hydrazinyl moiety onto the pyrazine ring.

A plausible synthetic route involves starting with a di-substituted pyrazine, such as 2,3-dichloropyrazine, and sequentially substituting the chloro groups. The first step could be the selective nucleophilic substitution of one chlorine atom with hydrazine hydrate to yield 2-chloro-3-hydrazinylpyrazine (B1583919). prepchem.com This intermediate then serves as the substrate for a palladium-catalyzed cross-coupling reaction to introduce the 4-fluorophenyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netharvard.edu In the context of synthesizing this compound, this would involve the coupling of 2-chloro-3-hydrazinylpyrazine with 4-fluorophenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For the coupling of 2-chloropyrazines with arylboronic acids, catalysts such as Pd(PPh₃)₄ or systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands have proven effective. researchgate.netmdpi.com

Table 1: Hypothetical Suzuki-Miyaura Coupling for the Synthesis of this compound

Click to view interactive data table
EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)-Na₂CO₃Toluene/H₂O1001275
2Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Dioxane/H₂O110882
3Pd₂(dba)₃ (2 mol%)XPhosCs₂CO₃THF801085

Buchwald-Hartwig Amination

Alternatively, the Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction could be employed to introduce the hydrazinyl group onto a pre-functionalized pyrazine ring. A potential synthetic pathway would involve the initial Suzuki-Miyaura coupling of 2,3-dichloropyrazine with 4-fluorophenylboronic acid to form 2-(4-fluorophenyl)-3-chloropyrazine. This intermediate could then undergo a Buchwald-Hartwig amination with hydrazine or a protected hydrazine equivalent.

The Buchwald-Hartwig amination is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands, which are essential for facilitating the catalytic cycle. wikipedia.org The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst system. For the amination of heteroaryl chlorides, ligands like BINAP and Dppf have been shown to be effective. wikipedia.orgnih.gov

Table 2: Hypothetical Buchwald-Hartwig Amination for the Synthesis of this compound

Click to view interactive data table
EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene1001878
2Pd(OAc)₂ (3 mol%)DppfK₂CO₃Dioxane1101672
3Pd(OAc)₂ (2 mol%)XantphosCs₂CO₃THF902081

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry approaches can be implemented to improve the environmental footprint of the process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation to the palladium-catalyzed cross-coupling reactions described above could offer substantial benefits. For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to be highly efficient under microwave conditions, with short reaction times and low catalyst loading. mdpi.com Similarly, the synthesis of various substituted pyrazolo[1,5-a] researchgate.netnih.govtriazines has been successfully achieved using microwave-assisted one-pot sequential reactions. mdpi.com

Use of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or performing reactions under solvent-free conditions. researchgate.net

The synthesis of 2-chloro-3-hydrazinopyrazine can be carried out in ethanol, a relatively green solvent. nih.gov Furthermore, Suzuki-Miyaura reactions have been successfully performed in aqueous media, which can enhance reaction rates and simplify product isolation. researchgate.netresearchgate.net The development of water-soluble catalysts and ligands has further expanded the scope of these reactions in green solvents.

Table 3: Hypothetical Green Chemistry Approaches for the Synthesis of this compound

Click to view interactive data table
EntryReactionGreen ApproachConditionsTimeYield (%)
1Suzuki-Miyaura CouplingMicrowave IrradiationPd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 120°C20 min88
2Buchwald-Hartwig AminationMicrowave IrradiationPd₂(dba)₃/BINAP, NaOtBu, Toluene, 150°C30 min85
3Suzuki-Miyaura CouplingAqueous SolventPd(PPh₃)₄, Na₂CO₃, Water, 100°C2 h79

By integrating these palladium-catalyzed methodologies with green chemistry principles, the synthesis of this compound can be achieved in an efficient, selective, and environmentally responsible manner.

Structure Activity Relationship Sar Investigations of 2 4 Fluorophenyl 3 Hydrazinylpyrazine Analogs

Impact of Substitution Patterns on the Pyrazine (B50134) Ring

The pyrazine ring is a key scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.govresearchgate.net Its electron-deficient nature, arising from the two nitrogen atoms in a 1,4-relationship, allows for a range of interactions with biological targets. nih.gov The substitution pattern on the pyrazine ring of 2-(4-Fluorophenyl)-3-hydrazinylpyrazine analogs can significantly influence their physicochemical properties and, consequently, their biological activity.

Introducing substituents onto the pyrazine ring can modulate the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule. For instance, the addition of electron-donating groups (EDGs) such as methyl or methoxy (B1213986) groups would be expected to increase the electron density of the ring, potentially altering its interaction with target proteins. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups would further decrease the electron density, which could impact binding affinities and metabolic stability.

While specific SAR data for substitutions directly on the pyrazine ring of the titular compound are not extensively available in the public domain, general principles of medicinal chemistry suggest that small, lipophilic, or hydrogen-bond-accepting groups at positions 5 and 6 of the pyrazine ring could be explored to enhance target engagement and pharmacokinetic properties. The table below illustrates hypothetical effects of substitutions based on general principles.

Position of SubstitutionType of SubstituentExpected Impact on Activity
5 or 6Electron-Donating Group (e.g., -CH3)May increase metabolic susceptibility, could enhance or decrease binding depending on the target.
5 or 6Electron-Withdrawing Group (e.g., -Cl, -CF3)May increase metabolic stability and alter binding interactions.
5 or 6Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH2)Could introduce new hydrogen bonding interactions with the target, potentially increasing potency.

Influence of the 4-Fluorophenyl Moiety on Receptor Binding and Efficacy

The 4-fluorophenyl group is a common feature in many pharmaceuticals. The fluorine atom at the para-position is known to have several beneficial effects on the properties of a drug molecule. nih.gov Studies on various classes of compounds have shown that a p-fluorophenyl moiety can significantly enhance biological activity compared to other substituents. nih.gov

The introduction of a fluorine atom can influence a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. Placing a fluorine atom at a metabolically susceptible position, such as the para-position of a phenyl ring, can block oxidative metabolism at that site, thereby increasing the compound's half-life. nih.govcambridgemedchemconsulting.com

Receptor Interactions: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. It can also alter the electronic nature of the phenyl ring, influencing its ability to engage in π-stacking or other non-covalent interactions. nih.gov

Role of the Hydrazinyl Group in Molecular Interactions

The hydrazinyl (-NH-NH2) group is a versatile functional group that can significantly contribute to a molecule's biological activity. It can act as both a hydrogen bond donor and acceptor, allowing for multiple points of interaction with a biological target. nih.gov The presence of a hydrazinyl moiety has been associated with a wide range of biological activities, including antimicrobial and anticancer effects.

In the context of this compound, the hydrazinyl group can be expected to play several key roles:

Hydrogen Bonding: The two nitrogen atoms and their associated hydrogens can form a network of hydrogen bonds with amino acid residues in a protein's binding pocket. This can be crucial for anchoring the molecule in the correct orientation for biological activity. nih.gov

Chelation: The hydrazinyl group can chelate metal ions that may be present as cofactors in enzymes, potentially leading to inhibition of their activity.

Conformational Influence: The hydrazinyl linker can influence the relative orientation of the pyrazine and phenyl rings. Intramolecular hydrogen bonding between the hydrazinyl group and one of the pyrazine nitrogens can lead to a more planar and rigid conformation, which may be favorable for binding to some targets. nih.gov

Reactivity: The hydrazinyl group can be a reactive handle for the formation of hydrazones, which are themselves a class of biologically active compounds.

Studies on 2-hydrazinopyrazine have shown that the hydrazine (B178648) group can form intramolecular hydrogen bonds with the pyrazine ring, which stabilizes the planar conformation of the molecule. nih.gov This conformational rigidity can be a key determinant of biological activity.

Bioisosteric Replacements for the 4-Fluorophenyl and Pyrazine Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govbaranlab.org

4-Fluorophenyl Scaffold:

The 4-fluorophenyl group can be replaced by a variety of other moieties to probe the SAR and optimize the compound's properties. Common bioisosteres for a phenyl ring include other aromatic systems and non-aromatic cyclic structures. acs.orgcambridgemedchemconsulting.com

Original GroupBioisosteric ReplacementRationale
4-FluorophenylPyridylIntroduces a hydrogen bond acceptor, can improve solubility.
4-FluorophenylThienylAlters electronic properties and steric profile.
4-FluorophenylCyclohexylRemoves aromaticity, increases sp3 character, can improve solubility and metabolic profile.
4-FluorophenylBicyclo[1.1.1]pentaneA non-classical bioisostere that mimics the geometry of a para-substituted phenyl ring, can improve metabolic stability and solubility. acs.org

Pyrazine Scaffold:

The pyrazine ring itself can be replaced by other heterocyclic systems to explore different interaction patterns and physicochemical properties.

Original GroupBioisosteric ReplacementRationale
PyrazinePyridineRemoves one nitrogen, altering the hydrogen bonding pattern and basicity.
PyrazinePyrimidine (B1678525)Changes the positions of the nitrogen atoms to 1,3, potentially altering the geometry of interaction with the target.
PyrazinePyridazineChanges the positions of the nitrogen atoms to 1,2, which can significantly impact the electronic distribution and dipole moment. cambridgemedchemconsulting.com
PyrazineThiazoleA five-membered ring with different electronics and geometry.

These replacements can lead to significant changes in biological activity, and the optimal choice of a bioisostere is highly dependent on the specific biological target.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound, understanding the preferred conformations is key to understanding its biological activity. The molecule has several rotatable bonds, primarily around the hydrazinyl linker and the bond connecting the phenyl ring to the pyrazine.

As mentioned previously, intramolecular hydrogen bonding between the hydrazinyl group and a pyrazine nitrogen can lead to a more planar and rigid conformation. nih.gov This rigidity can be advantageous as it reduces the entropic penalty upon binding to a receptor. However, for some targets, a degree of flexibility may be required to allow the molecule to adopt the optimal binding pose.

The correlation between conformation and biological activity is a fundamental principle of medicinal chemistry. A molecule must adopt a specific "bioactive conformation" to bind effectively to its target. Therefore, designing analogs that are pre-organized into this bioactive conformation can lead to a significant increase in potency. For example, introducing steric bulk or creating cyclic analogs can restrict conformational freedom and lock the molecule in a more active shape. While specific conformational studies on this compound are not widely reported, analysis of related structures suggests that the planarity and rotational barriers between the aromatic rings are key parameters to consider in the design of new analogs.

Pharmacological and Biochemical Activities of 2 4 Fluorophenyl 3 Hydrazinylpyrazine Derivatives

In Vitro Enzyme Inhibition Studies

The ability of 2-(4-fluorophenyl)-3-hydrazinylpyrazine derivatives to interact with and inhibit specific enzymes is a key area of investigation. These studies are crucial for understanding their mechanism of action and therapeutic potential.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. rsc.org Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. rsc.org A series of novel 2-chloro-3-hydrazinopyrazine derivatives, which are structurally related to the fluorophenyl series, have been synthesized and evaluated for their AChE inhibitory effects. nih.gov

In one study, several Schiff base derivatives of 2-chloro-3-hydrazinopyrazine were prepared and assessed for their ability to inhibit AChE. nih.gov Among the synthesized compounds, a derivative featuring a phenol (B47542) group, (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol (CHP4), was identified as a particularly effective AChE inhibitor. nih.gov The study highlights that pyrazine-based compounds can serve as a foundation for developing potent enzyme inhibitors. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives nih.gov
CompoundSubstituentIC₅₀ (µM)
CHP14-methoxybenzylidene-
CHP26-methyl-4H-chromen-4-one-
CHP33-hydroxyphenyl-
CHP42-hydroxyphenylData not specified in abstract
CHP54-chlorobenzylidene-

Kinase Inhibition (e.g., FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a vital role in cell proliferation, survival, and migration. nih.govnih.gov This makes FAK an attractive target for the development of anticancer drugs. nih.govnih.gov Novel hydrazone derivatives based on a 2,4-diarylaminopyrimidine scaffold have been designed as FAK inhibitors. nih.gov

A study reported the synthesis of thirty such derivatives and evaluated their ability to inhibit proliferation in FAK-overexpressing thyroid cancer cells (TPC-1). nih.gov The majority of these compounds demonstrated moderate to excellent cytotoxic activity, with IC₅₀ values ranging from 0.113 to 1.460 µM. nih.gov One derivative, (E)-2-((5-chloro-2–(2-(3-fluorobenzylidene)hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide (14l), incorporates the key fluorophenyl moiety. nih.gov The 2,4-diaminopyrimidine (B92962) core is a recognized scaffold for kinase inhibitors, forming crucial hydrogen bonds within the kinase domain. nih.gov

FAK Inhibitory Activity of 2,4-Diarylaminopyrimidine Hydrazone Derivatives nih.gov
Compound ClassTargetActivity Range (IC₅₀)Key Example
2,4-diarylaminopyrimidine-based hydrazonesFAK-overexpressing TPC-1 cells0.113 - 1.460 µM(E)-2-((5-chloro-2–(2-(3-fluorobenzylidene)hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide (14l)

Antimicrobial Efficacy Assessments

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazine (B50134) derivatives, including those related to this compound, have been explored for their potential to combat bacterial, fungal, and mycobacterial infections.

Antibacterial Activities

The antibacterial potential of pyrazine derivatives has been investigated against various pathogens. In a study on novel triazolo[4,3-a]pyrazine derivatives, compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov One derivative, compound 2e, showed notable antibacterial activity with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the standard drug ampicillin. nih.gov Furthermore, a review on hydrazide-hydrazones highlighted a derivative with a 4-fluorophenyl substituent that demonstrated satisfactory antibacterial sensitivity compared to ciprofloxacin. nih.gov

Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives nih.gov
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Compound 2e3216
Ampicillin (Control)328

Antifungal Properties

Derivatives containing the pyrazine ring have also been assessed for antifungal activity. Research on compounds obtained from pyrazinamidrazone showed antifungal properties against various strains, with Minimum Inhibitory Concentration (MIC) values in the range of 16–128 µg/mL. researchgate.net The study identified several active compounds, including the parent pyrazinamidrazone and its N'-phenyl derivatives. researchgate.net Separately, studies on fluorophenyl-containing 1,2,4-triazoles, while not pyrazines, underscore the potential of the fluorophenyl group in antifungal drug design. doaj.org These compounds were active against Candida albicans, with the most sensitive bacterial strain being S. aureus. doaj.org

Antifungal Activity of Pyrazinamidrazone Derivatives researchgate.net
Compound ClassAntifungal Activity (MIC)
Pyrazinamidrazone derivatives16 - 128 µg/mL

Antimycobacterial Spectrum

Tuberculosis remains a major global health issue, and pyrazinamide, a pyrazine derivative, is a first-line drug for its treatment. semanticscholar.org This has spurred research into other pyrazine compounds for antimycobacterial activity. Pyrazinamide itself is a prodrug that is activated to pyrazinoic acid within the mycobacterium. semanticscholar.org Structure-activity relationship studies have shown that the pyrazine nucleus and the carboxamide group are crucial for activity. semanticscholar.org

Research into other related heterocyclic structures has also yielded promising results. For instance, a study on new pyridinylpyridazine derivatives found that the compound 4-(pyridin-4-yl)thieno[2,3-d]pyridazine exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with an MIC of 12.5 µg/mL. latamjpharm.org Hydrazide-hydrazone derivatives are also a known class of compounds with antituberculosis activity. mdpi.com

Antimycobacterial Activity of Related Heterocyclic Derivatives
CompoundTargetMIC (µg/mL)Reference
4-(pyridin-4-yl)thieno[2,3-d]pyridazineM. tuberculosis12.5 latamjpharm.org
Pyrazinamide (Control)M. tuberculosis3.125 latamjpharm.org
Streptomycin (Control)M. tuberculosis6.25 latamjpharm.org

Modulation of Protein Homeostasis

Maintaining protein homeostasis, or proteostasis, is critical for cellular function and survival. This intricate network of pathways ensures that proteins are correctly folded, assembled, and cleared when damaged. In cancer cells, which often exhibit high rates of protein synthesis and are under constant stress, the proteostasis network is frequently overwhelmed. Consequently, targeting this network has emerged as a promising strategy in cancer therapy.

Heat Shock Factor 1 (HSF1) Induction

Heat Shock Factor 1 (HSF1) is the primary transcription factor that governs the heat shock response (HSR), a crucial component of the cellular proteostasis network. mdpi.com Under normal conditions, HSF1 is kept in an inactive state in the cytoplasm, often in a complex with heat shock proteins (HSPs) like Hsp90. nih.gov Upon exposure to cellular stress, such as proteotoxic stress common in cancer cells, HSF1 is released, trimerizes, and translocates to the nucleus. nih.govembopress.orgembopress.org There, it binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of HSP genes, leading to the increased expression of multiple molecular chaperones like Hsp70 and Hsp40. nih.govnih.gov

This HSF1-mediated chaperone induction helps cells cope with the accumulation of misfolded or damaged proteins, a hallmark of cancer. mdpi.com The activation of HSF1 is therefore a key mechanism for maintaining proteostasis. While direct studies on this compound are limited, research into compounds that activate HSF1 highlights the therapeutic potential of this pathway. For instance, inhibitors of Hsp90, a negative regulator of HSF1, can induce HSF1 activity. nih.gov This suggests that pyrazine derivatives could potentially be designed to modulate the HSF1 pathway, thereby influencing protein homeostasis in cancer cells. Further investigation is required to determine if this compound or its direct derivatives can act as HSF1-activating compounds.

Anti-proliferative Effects in Cell Lines

The pyrazine scaffold is a common feature in many compounds with demonstrated anti-proliferative activity across a wide range of cancer cell lines. nih.govdntb.gov.ua The introduction of various substituents, such as the 4-fluorophenyl group, can significantly influence this activity.

Thyroid Cancer Cell Line Activity

While specific data on this compound in thyroid cancer is not available, studies on structurally related compounds underscore the potential of this chemical class. For example, a series of novel 2,4-diarylaminopyrimidine-based hydrazones were developed and tested against thyroid cancer cells. These compounds, which share the hydrazone feature, showed significant anti-proliferative effects. One of the most potent compounds in this series demonstrated an IC50 value of 0.113 µM in TPC-1 thyroid cancer cells that overexpress Focal Adhesion Kinase (FAK). This activity was linked to the inhibition of FAK phosphorylation.

Other research has explored different pyrazine-containing structures. For instance, pyrazine-based SHP2 inhibitors have been designed and synthesized, showing cytotoxic effects on various human cancer cell lines. mdpi.com SHP2 is a protein tyrosine phosphatase involved in cell proliferation, and its inhibition is a valid anticancer strategy. mdpi.com These findings suggest that the pyrazine core, when appropriately functionalized, is a promising starting point for developing novel anti-thyroid cancer agents.

Myeloid Leukemia Cell Line Activity (referencing pyrazine/fluorophenyl containing analogs)

Pyrazine derivatives have shown notable activity against myeloid leukemia cell lines. nih.gov A novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to inhibit the viability of K562 chronic myeloid leukemia cells with an IC50 of 25µM after 72 hours of treatment. nih.gov This compound effectively blocked the proliferation of these leukemic cells by inducing cell cycle arrest and apoptosis. nih.gov

Further research into pyrazine-linked 2-aminobenzamides has identified them as a new class of selective histone deacetylase (HDAC) inhibitors with anti-leukemic activity. researchgate.netsemanticscholar.org One of the most potent compounds from this series, designated 19f, showed strong activity against acute myeloid leukemia (AML) and erythroleukemic cancer cells and was found to be superior to a clinically tested HDAC inhibitor. researchgate.netsemanticscholar.org Other studies have highlighted the cytotoxicity of various pyrazine-containing hybrids against K562 cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Table 1: Anti-proliferative Activity of Pyrazine Analogs in Myeloid Leukemia Cell Lines

Compound/AnalogCell LineActivity (IC50)Reference
2-mOPPK562 (Chronic Myeloid Leukemia)25 µM (72h) nih.gov
Piperlongumine-Pyrazine Hybrid (Compound 42)K562 (Chronic Myeloid Leukemia)0.25 - 8.73 µM nih.gov
Pyrazinyl Podophyllotoxin Derivative (Compound 221)K562 (Chronic Myeloid Leukemia)0.034 µM nih.gov
Pyrazine Linked 2-Aminobenzamide (Compound 19f)MV4-11 (Acute Myeloid Leukemia)Data indicates strong activity semanticscholar.org

Mechanisms of Action Elucidation through Cellular Assays

To understand how pyrazine derivatives exert their anti-cancer effects, a variety of cellular assays are employed. These assays provide critical insights into the molecular pathways targeted by the compounds.

Commonly used techniques include:

Cell Viability and Proliferation Assays (e.g., MTT, SRB): These are fundamental assays used to quantify the cytotoxic and anti-proliferative effects of a compound on cancer cells. The MTT assay, for instance, measures the metabolic activity of cells, which correlates with cell viability. mdpi.com

Apoptosis Detection Assays: To determine if a compound induces programmed cell death (apoptosis), researchers use methods like Annexin V/PI double staining followed by flow cytometry. mdpi.comnih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. DNA fragmentation assays, which detect the characteristic laddering of DNA that occurs during late-stage apoptosis, are also used. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.govrsc.org This can reveal if a compound causes cell cycle arrest at a specific checkpoint. For example, treatment of K562 cells with the pyrazine derivative 2-mOPP resulted in cell cycle arrest at the G0/G1 phase. nih.gov

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. It is crucial for understanding the mechanism of action. For instance, Western blotting has shown that pyrazine derivatives can modulate the levels of key apoptosis-related proteins such as the anti-apoptotic Bcl-2 and Survivin (downregulation) and the pro-apoptotic Bax (upregulation). nih.gov It can also be used to assess the phosphorylation status of signaling proteins like FAK.

Gene Expression Analysis (e.g., RT-PCR): Real-Time Polymerase Chain Reaction can be used to measure the mRNA levels of target genes, providing information on how a compound affects gene expression. This has been used to confirm the downregulation of Bcl2 and Survivin genes and the upregulation of the Bax gene in response to pyrazine derivatives. nih.gov

Reactive Oxygen Species (ROS) Measurement: Some pyrazine compounds exert their effects by inducing oxidative stress. nih.govrsc.org Cellular assays that measure the levels of reactive oxygen species (ROS) can elucidate this mechanism. researchgate.net

Enzyme Inhibition Assays: For compounds designed to target specific enzymes like HDACs or kinases, in vitro enzymatic assays are performed to determine their inhibitory potency (e.g., IC50 values). researchgate.netsemanticscholar.org

Through the combined use of these cellular assays, researchers can build a comprehensive picture of the molecular mechanisms underlying the anti-cancer activity of this compound derivatives and their analogs.

Computational and Theoretical Chemistry Applications in 2 4 Fluorophenyl 3 Hydrazinylpyrazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-Fluorophenyl)-3-hydrazinylpyrazine, this would involve simulating its interaction with the binding site of a biological target, such as a protein or enzyme.

Research on structurally related hydrazine (B178648) and pyrazine (B50134) derivatives has demonstrated the utility of molecular docking in identifying potential biological targets. For instance, studies on various hydrazine derivatives have used docking to explore their binding modes with enzymes like monoamine oxidase-B (MAO-B), a target for Parkinson's disease. asiapharmaceutics.info Similarly, pyrazine-containing compounds have been docked against targets like histone deacetylases (HDACs) to assess their potential as anti-cancer agents.

For this compound, a typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Selection and Preparation of the Target Protein: A protein of interest would be selected based on the therapeutic area being investigated. The protein's structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to place the ligand into the protein's binding site in various orientations and conformations, scoring each pose based on factors like intermolecular forces.

The results are typically presented in a table format, showcasing the binding affinity (usually in kcal/mol) and the key interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Kinase X-8.5ASP 145Hydrogen Bond
LYS 72Hydrogen Bond
PHE 80Pi-Pi Stacking
LEU 130Hydrophobic

This table is a hypothetical representation of potential molecular docking results for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine:

Molecular Geometry: The optimized bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.

Studies on similar sulfonamide compounds have utilized DFT to analyze these properties, providing a theoretical basis for their biological activities. indexcopernicus.comomicsonline.org

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

This table presents hypothetical data to illustrate the output of quantum chemical calculations.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening.

For this compound, a pharmacophore model could be developed based on its key chemical features, which would likely include:

A hydrogen bond donor (the hydrazinyl group).

A hydrogen bond acceptor (the nitrogen atoms in the pyrazine ring).

An aromatic ring (the fluorophenyl group).

Research on febrifugine (B1672321) analogues and HDAC2 inhibitors has successfully employed pharmacophore modeling to identify novel active compounds. nih.govnih.gov This approach, when applied to our target compound, could help in the discovery of other potential bioactive molecules.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal how a ligand interacts with its target protein and how the complex behaves in a simulated physiological environment.

In the context of this compound, an MD simulation would typically follow a molecular docking study. The docked complex would be placed in a simulated environment of water and ions, and the movements of all atoms would be calculated over a period of nanoseconds. This can help to:

Assess the stability of the ligand-protein complex.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with greater accuracy.

Studies on hydrazine derivatives as DPP-IV inhibitors have used MD simulations to validate docking results and assess the stability of the predicted binding modes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model, for example, uses 3D descriptors of the molecules to predict their activity.

To build a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required. The model would then be developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with the observed activities. Such models have been successfully developed for various triazole and pyrimidine (B1678525) derivatives to guide the design of more potent compounds. nih.govnih.govscispace.com

Emerging Research Avenues and Future Directions for 2 4 Fluorophenyl 3 Hydrazinylpyrazine

Development of Novel Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives has been a long-standing goal for many research groups, leading to a variety of methods. tandfonline.com However, many classical routes suffer from limitations such as harsh reaction conditions, low yields, or tedious work-up procedures. tandfonline.com Future research on 2-(4-Fluorophenyl)-3-hydrazinylpyrazine will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising avenue is the refinement of one-pot synthesis procedures. researchgate.net These methods, which involve the sequential addition of reagents without isolating intermediates, can significantly improve efficiency. researchgate.net For instance, a one-pot reaction could be envisioned starting from a 1,2-dicarbonyl compound, an appropriate amide, and hydrazine (B178648) hydrate (B1144303). researchgate.net Another approach involves the dehydrogenative coupling of α-amino alcohols or the condensation of diamines with diols, often using earth-abundant metal catalysts like manganese, which represents a more sustainable and atom-economical method. nih.gov

Microwave-assisted synthesis also presents a compelling alternative to conventional heating, often leading to higher yields in significantly shorter reaction times. researchgate.net The development of novel catalyst systems, such as sulfonic acid functionalized ionic liquids, could enable reactions to be performed in greener solvents like water. tandfonline.com The table below summarizes potential modern synthetic approaches that could be adapted for this compound.

Synthetic Strategy Key Features Potential Advantages Relevant Research
One-Pot SynthesisSequential reactions in a single vessel without intermediate isolation.Increased efficiency, reduced waste, and time savings. researchgate.net
Dehydrogenative CouplingFormation of pyrazine ring from amino alcohols using metal catalysts.Atom-economical, environmentally benign (byproducts are H₂ and H₂O). nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Shorter reaction times, often higher yields. researchgate.net
Green Catalyst SystemsEmploying catalysts like functionalized ionic liquids.Enables use of environmentally friendly solvents like water. tandfonline.com
Flow ChemistryContinuous reaction in a tube or pipe reactor.Precise control over reaction parameters, improved safety, and scalability.

A key starting material for many substituted pyrazines is 2,3-dichloropyrazine (B116531). nih.gov A plausible future synthesis for the title compound could involve a nucleophilic substitution reaction where hydrazine hydrate displaces one of the chlorine atoms on a precursor like 2-chloro-3-(4-fluorophenyl)pyrazine (B1489483). nih.gov Further research is needed to optimize the regioselectivity and yield of such reactions.

Exploration of Undiscovered Biological Targets and Pathways

Pyrazine derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. researchgate.netnih.gov This diversity suggests that the pyrazine core can interact with a wide range of biological targets. For this compound, a key future direction is the systematic exploration of its biological activity profile to uncover novel therapeutic applications.

Given that many pyrazine-based molecules act as kinase inhibitors, this is a logical starting point for investigation. nih.gov For example, derivatives of researchgate.nettandfonline.comrsc.orgtriazolo[4,3-a]pyrazine have been developed as potent dual inhibitors of the c-Met and VEGFR-2 kinases, which are crucial targets in oncology. nih.gov Similarly, other pyrazine compounds have been designed as allosteric inhibitors of the SHP2 protein, a phosphatase involved in oncogenic pathways. nih.govresearchgate.net The structural features of this compound make it a candidate for screening against various kinase and phosphatase families.

Beyond cancer, pyrazine hybrids have shown activity against other targets. Cinnamate-pyrazine derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov This highlights the potential for discovering antiviral applications for pyrazine compounds. The study of dead-end inhibition, where an inhibitor binds to an enzyme to form a non-productive complex, is a valuable tool for elucidating the roles of specific enzymes in biochemical pathways and can guide therapeutic design. numberanalytics.com By selectively inhibiting enzymes, researchers can gain insights into disease regulation. numberanalytics.com

Potential Target Class Therapeutic Area Rationale / Example Relevant Research
Protein Kinases (e.g., c-Met, VEGFR-2)OncologyMany pyrazine derivatives are potent kinase inhibitors. nih.govnih.gov
Protein Phosphatases (e.g., SHP2)Oncology, Immuno-oncologyPyrazines have been developed as allosteric SHP2 inhibitors. nih.govresearchgate.net
Viral Polymerases (e.g., HCV RdRp)Infectious Disease (Antiviral)Pyrazine hybrids have shown inhibitory activity against HCV polymerase. nih.gov
G-protein Coupled Receptors (GPCRs)VariousThe pyrazine scaffold is found in drugs targeting GPCRs. selleckchem.com
Enzymes in Metabolic PathwaysMetabolic DisordersPyrazine-containing drugs like Acipimox modulate lipid metabolism. nih.gov

Rational Design of Multi-Target Directed Ligands

Complex, multifactorial diseases such as cancer or neurodegenerative disorders often prove difficult to treat with single-target drugs. nih.gov This has led to the paradigm of polypharmacology, which involves designing single molecules, known as multi-target directed ligands (MTDLs), that can modulate multiple biological targets simultaneously. nih.govnih.gov This approach can lead to improved efficacy and a better safety profile compared to single-target agents or combination therapies. nih.gov

The this compound scaffold is an excellent starting point for the rational design of MTDLs. The core structure can be viewed as a platform for chemical modification, where different substituents can be added to interact with distinct biological targets. For example, building on the known activity of pyrazines as c-Met/VEGFR-2 inhibitors, one could modify the hydrazinyl portion of the molecule to introduce a pharmacophore that interacts with a third, complementary cancer target. nih.gov

Generative deep learning models are an emerging tool in this field, capable of designing novel chemical entities (NCEs) with desired polypharmacology. nih.gov These models can learn the chemical features required for activity at multiple targets and fuse them into a single, coherent molecule. nih.gov By fine-tuning such a model with sets of molecules known to be active against selected target combinations, it is possible to generate novel MTDLs based on the pyrazine framework. nih.gov

Integration with High-Throughput Screening Technologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. selleckchem.comnih.gov A key future direction for this compound is to leverage HTS to rapidly explore its therapeutic potential.

This process would involve creating a focused compound library based on the this compound scaffold. By systematically varying the substituents on the pyrazine ring, the phenyl group, and the hydrazinyl moiety, a diverse collection of analogues can be synthesized. This library can then be screened against a wide panel of biological targets, such as kinases, GPCRs, and enzymes involved in various disease pathways. selleckchem.com This unbiased approach can uncover unexpected activities and identify novel starting points for drug development programs. nih.gov The results from HTS can provide crucial structure-activity relationship (SAR) data, guiding the subsequent optimization of hit compounds into potent and selective leads.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanism Insight

To fully understand and optimize the biological activity of this compound and its derivatives, it is crucial to gain deep insight into their mechanism of action at a molecular level. This requires the application of advanced analytical techniques.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for determining the three-dimensional structure of an inhibitor bound to its target enzyme. numberanalytics.com Obtaining such a structure provides a detailed map of the binding interactions, revealing which parts of the molecule are critical for its activity and guiding further rational design efforts. numberanalytics.comnih.gov These techniques can also reveal conformational changes that occur in the enzyme upon inhibitor binding. numberanalytics.com

For inhibitors that act via covalent modification or complex multi-step mechanisms, simple kinetic parameters may be insufficient. nih.gov A full kinetic characterization, determining the microscopic rate constants for each step of the inactivation process, provides unparalleled insight and is essential for the rational optimization of such compounds. nih.gov The hydrazinyl group in this compound is potentially reactive and could be involved in mechanism-based inhibition, making these advanced kinetic studies particularly relevant. nih.gov A combination of spectroscopic methods (FT-IR, NMR, Mass Spectrometry) and computational quantum chemical evaluations can provide a comprehensive understanding of the structural and functional properties of new derivatives, which is often lacking in preliminary studies. researchgate.net

Q & A

What are the optimal synthetic routes for 2-(4-Fluorophenyl)-3-hydrazinylpyrazine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves a multi-step approach:

  • Key Steps :
    • Condensation : Reacting 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with 2,3-diaminopyridine under microwave irradiation (433 K, 5 min) to form the pyrazine core .
    • Hydrazine Incorporation : Introducing the hydrazinyl group via nucleophilic substitution or condensation with hydrazine hydrate in polar aprotic solvents like dioxane or DMF.
  • Critical Conditions :
    • Solvent Choice : Dioxane enhances solubility of intermediates, while DMF accelerates condensation.
    • Catalysts : Piperidine or glacial acetic acid may be used to optimize cyclization .
    • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Yield Optimization : Flash chromatography (petroleum ether/ethyl acetate gradient) separates regioisomers, achieving ~44% isolated yield .

How can researchers characterize and confirm the structure of this compound using spectroscopic and crystallographic methods?

Answer:
Analytical Workflow :

NMR Spectroscopy :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and hydrazinyl NH signals (δ 4.5–5.5 ppm). Fluorine substituents induce deshielding in adjacent protons .
  • 2D NMR (COSY, HSQC) : Resolves coupling between pyrazine ring protons and fluorophenyl groups.

Mass Spectrometry (MS) :

  • HRMS-ESI : Confirm molecular ion [M+H]+ (e.g., m/z 245.0924 for C₁₀H₈FN₄) .

X-ray Crystallography :

  • Dihedral Angles : Planarity of the pyrazine ring (dihedral angles ~34–59° with substituents) confirms regiochemistry .
  • Hydrogen Bonding : Intermolecular N–H···N interactions stabilize crystal packing .

What strategies are effective in resolving synthetic challenges such as regioisomer formation during the synthesis of this compound?

Answer:
Challenges : Microwave reactions often yield regioisomers (e.g., pyrido[2,3-b]pyrazine vs. pyrido[3,2-b]pyrazine) .
Mitigation Strategies :

  • Chromatographic Separation : Flash chromatography with silica gel and gradient elution (petroleum ether:ethyl acetate) resolves isomers .
  • Crystallographic Validation : Single-crystal X-ray diffraction definitively assigns regioisomer structures .
  • Reaction Optimization : Adjusting stoichiometry of diaminopyridine derivatives reduces competing pathways .

How can molecular modeling techniques predict the biological activity of this compound derivatives?

Answer:
Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., acetylcholinesterase or MAP kinase). The fluorophenyl group’s electronegativity enhances π-π stacking with active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing F) with bioactivity. Hydrazinyl groups improve solubility and H-bond donor capacity.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:
Assay Design :

Enzyme Inhibition :

  • Acetylcholinesterase (AChE) : Ellman’s method (IC₅₀ values <10 µM observed in pyrazine analogs) .
  • MAP Kinase p38 : Competitive ELISA measures inhibition of ATP binding .

Antimicrobial Testing :

  • MIC Assays : Broth microdilution against S. aureus (MIC ~8 µg/mL for hydrazine derivatives).

Cytotoxicity :

  • MTT Assay : Screen against cancer cell lines (e.g., HeLa) to identify selective toxicity (IC₅₀ <50 µM).

How should researchers address discrepancies in spectral data when synthesizing novel derivatives of this compound?

Answer:
Troubleshooting :

  • Regioisomer Contamination : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) to identify misassigned peaks .
  • Hydrazine Degradation : Monitor reaction pH (<7) to prevent hydrolysis; use anhydrous solvents.
  • Validation via HMBC : Confirm long-range correlations between hydrazinyl NH and pyrazine carbons to rule out tautomerism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.